4-Bromo-2-iodo-3-methylaniline
Overview
Description
4-Bromo-2-iodo-3-methylaniline is an aromatic amine compound with the molecular formula C7H7BrIN It is characterized by the presence of bromine, iodine, and a methyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: The nitration of 3-methylaniline to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Bromination: The bromination of the aromatic ring to introduce the bromine atom.
Iodination: The iodination of the aromatic ring to introduce the iodine atom.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Electrophilic Aromatic Substitution: Due to the presence of the amino group, this compound undergoes electrophilic aromatic substitution reactions, such as bromination and iodination.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Iodination: Iodine (I2) with an oxidizing agent such as nitric acid (HNO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Brominated and Iodinated Derivatives: Depending on the reaction conditions, various brominated and iodinated derivatives can be formed.
Coupled Products: Products from coupling reactions, such as biaryl compounds.
Scientific Research Applications
4-Bromo-2-iodo-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-3-methylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but lacks the methyl group.
4-Bromo-3-methylaniline: Similar structure but lacks the iodine atom.
2-Bromo-4-methylaniline: Similar structure but with different positions of bromine and iodine.
Uniqueness: 4-Bromo-2-iodo-3-methylaniline is unique due to the specific positions of the bromine, iodine, and methyl groups on the benzene ring
Properties
IUPAC Name |
4-bromo-2-iodo-3-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVLCPXKOSQCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1I)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298500 | |
Record name | 4-Bromo-2-iodo-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-24-0 | |
Record name | 4-Bromo-2-iodo-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-iodo-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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